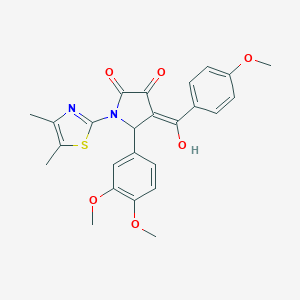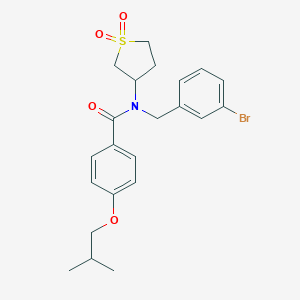![molecular formula C22H23N5O2 B265188 2-(2,3-dimethylanilino)-4-(3-methoxyphenyl)-8-methyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B265188.png)
2-(2,3-dimethylanilino)-4-(3-methoxyphenyl)-8-methyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-dimethylanilino)-4-(3-methoxyphenyl)-8-methyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one, also known as DMAMCL, is a heterocyclic compound that belongs to the class of triazinones. It has been extensively studied due to its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
科学的研究の応用
2-(2,3-dimethylanilino)-4-(3-methoxyphenyl)-8-methyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities. 2-(2,3-dimethylanilino)-4-(3-methoxyphenyl)-8-methyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one has been used as a lead compound for the development of new drugs for the treatment of cancer, bacterial infections, and inflammatory diseases.
作用機序
The mechanism of action of 2-(2,3-dimethylanilino)-4-(3-methoxyphenyl)-8-methyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one is not fully understood. However, it has been suggested that the compound exerts its biological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. 2-(2,3-dimethylanilino)-4-(3-methoxyphenyl)-8-methyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(2,3-dimethylanilino)-4-(3-methoxyphenyl)-8-methyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit bacterial growth, and reduce inflammation. 2-(2,3-dimethylanilino)-4-(3-methoxyphenyl)-8-methyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one has also been shown to induce cell cycle arrest, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response.
実験室実験の利点と制限
2-(2,3-dimethylanilino)-4-(3-methoxyphenyl)-8-methyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits potent biological activities and can be used as a lead compound for the development of new drugs. However, 2-(2,3-dimethylanilino)-4-(3-methoxyphenyl)-8-methyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one also has some limitations. It is a relatively complex compound that requires specialized equipment and expertise for its synthesis and analysis. It also exhibits low solubility in water, which can limit its use in certain experimental settings.
将来の方向性
For the study of 2-(2,3-dimethylanilino)-4-(3-methoxyphenyl)-8-methyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one include the development of new derivatives, investigation of its molecular mechanisms, and application in preclinical and clinical studies.
合成法
2-(2,3-dimethylanilino)-4-(3-methoxyphenyl)-8-methyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one can be synthesized through a multistep process involving the reaction of 2,3-dimethylaniline, 3-methoxybenzaldehyde, and 2-cyanoguanidine in the presence of a catalyst. The reaction mixture is then subjected to a series of purification steps to obtain the final product. The synthesis of 2-(2,3-dimethylanilino)-4-(3-methoxyphenyl)-8-methyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one has been optimized to yield high purity and high yield of the compound.
特性
製品名 |
2-(2,3-dimethylanilino)-4-(3-methoxyphenyl)-8-methyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
|---|---|
分子式 |
C22H23N5O2 |
分子量 |
389.4 g/mol |
IUPAC名 |
2-(2,3-dimethylanilino)-4-(3-methoxyphenyl)-8-methyl-4,9-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C22H23N5O2/c1-13-7-5-10-18(15(13)3)24-21-25-20(16-8-6-9-17(12-16)29-4)27-19(28)11-14(2)23-22(27)26-21/h5-12,20H,1-4H3,(H2,23,24,25,26) |
InChIキー |
NFDFVMAIIHXANY-UHFFFAOYSA-N |
異性体SMILES |
CC1=C(C(=CC=C1)NC2=NC(N3C(=O)C=C(NC3=N2)C)C4=CC(=CC=C4)OC)C |
SMILES |
CC1=C(C(=CC=C1)NC2=NC(N3C(=O)C=C(NC3=N2)C)C4=CC(=CC=C4)OC)C |
正規SMILES |
CC1=C(C(=CC=C1)NC2=NC(N3C(=O)C=C(NC3=N2)C)C4=CC(=CC=C4)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3Z)-5-butyl-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265123.png)


![methyl 4-({2-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265131.png)
![7-Chloro-1-(2,3-dimethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265135.png)
![(3Z)-5-(3-hydroxypropyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265136.png)
![(3Z)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-5-(2-phenylethyl)-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265139.png)
![(3Z)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-fluorophenyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265140.png)
![(3Z)-3-(2,4-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-5-propyl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B265143.png)


![1-(2,3-Dimethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265148.png)
![10-(4-fluorobenzoyl)-11-(2-furyl)-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B265150.png)
![4-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B265161.png)